![molecular formula C19H20N4O3 B10985557 N-(1,3-benzodioxol-5-yl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10985557.png)
N-(1,3-benzodioxol-5-yl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-benzodioxol-5-yl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a compound with a complex structure. It belongs to the indole family and exhibits promising biological activities. Let’s explore its synthesis, reactions, applications, and more.
準備方法
Synthetic Routes:: The synthetic route for this compound involves several steps. One approach is through a Pd-catalyzed C-N cross-coupling reaction. The specific conditions and reagents used in this process would need further investigation.
Industrial Production:: While industrial-scale production methods are not widely documented, research laboratories can synthesize this compound for study and evaluation.
化学反応の分析
Reactivity:: N-(1,3-benzodioxol-5-yl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide likely undergoes various reactions due to its functional groups. These may include oxidation, reduction, and substitution reactions.
Common Reagents and Conditions::Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) may be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) could be used.
Substitution: Nucleophilic substitution reactions may occur at specific positions.
Major Products:: The products formed during these reactions would depend on the specific reaction conditions and the substituents present.
科学的研究の応用
Chemistry:: Researchers study this compound’s reactivity, stability, and potential as a building block for novel molecules.
Biology and Medicine::Anticancer Activity: Similar indole-based compounds have shown anticancer potential. Further investigations are needed to explore its effects on specific cancer cell lines.
Mechanistic Studies: Understanding its mode of action, cellular targets, and pathways is crucial for drug development.
Industry:: While not yet widely used in industry, its unique structure may inspire new drug candidates or functional materials.
作用機序
N-(1,3-ベンゾジオキソール-5-イル)-1,3-ジメチル-6-(プロパン-2-イル)-1H-ピラゾロ[3,4-b]ピリジン-4-カルボキサミドがその効果を発揮する正確なメカニズムは、現在も活発な研究分野です。これは、特定の細胞成分またはシグナル伝達経路と相互作用すると考えられます。
類似化合物との比較
この化合物を他のインドール誘導体と比較すると、その特徴がわかります。残念ながら、現時点では類似の化合物のリストはありません。
特性
分子式 |
C19H20N4O3 |
|---|---|
分子量 |
352.4 g/mol |
IUPAC名 |
N-(1,3-benzodioxol-5-yl)-1,3-dimethyl-6-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C19H20N4O3/c1-10(2)14-8-13(17-11(3)22-23(4)18(17)21-14)19(24)20-12-5-6-15-16(7-12)26-9-25-15/h5-8,10H,9H2,1-4H3,(H,20,24) |
InChIキー |
KBYGUTBITVTIFA-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C2=C1C(=CC(=N2)C(C)C)C(=O)NC3=CC4=C(C=C3)OCO4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(4-methoxyphenyl)ethyl]-2-(1-methyl-1H-benzimidazol-2-yl)piperidine-1-carboxamide](/img/structure/B10985477.png)
![1-Methyl-N~4~-{3-[2-(methylsulfanyl)ethyl]-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-7-YL}-1H-indole-4-carboxamide](/img/structure/B10985486.png)
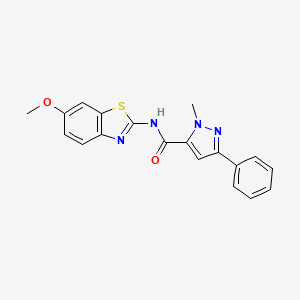
![N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-N~2~-[(1,1-dioxidotetrahydro-3-thiophenyl)carbamoyl]alaninamide](/img/structure/B10985499.png)

![methyl 2-chloro-5-({[4-(pyridin-2-yl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate](/img/structure/B10985507.png)
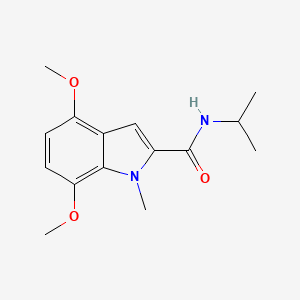
![N-[2-(1-Isopropyl-1H-indol-3-YL)ethyl]-5,6-dimethoxy-1H-indole-2-carboxamide](/img/structure/B10985518.png)
![N-(4-chloropyridin-2-yl)-2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetamide](/img/structure/B10985525.png)
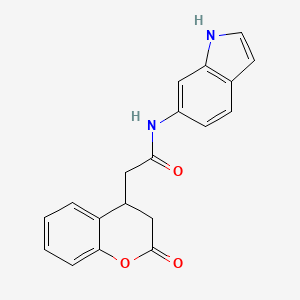
![3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B10985539.png)
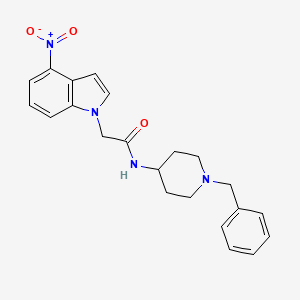
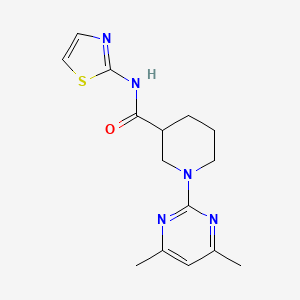
![N-{[2-(4-fluorophenyl)quinolin-4-yl]carbonyl}glycylglycine](/img/structure/B10985559.png)
